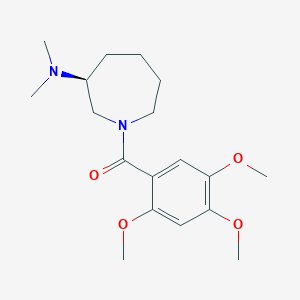
(3S)-N,N-dimethyl-1-(2,4,5-trimethoxybenzoyl)azepan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"(3S)-N,N-dimethyl-1-(2,4,5-trimethoxybenzoyl)azepan-3-amine" is a complex organic compound. While the specific details on this compound are limited, the research on similar compounds provides insights into its possible characteristics and applications.
Synthesis Analysis
- The synthesis of related compounds, such as 1,1-dimethyl-3-substituted-1,2,3,4-tetrahydrobenzo[d]-1,3-azasilines, involves reactions of chloromethyldimethylsilane with primary or secondary amines. This method could potentially be applied to the synthesis of "(3S)-N,N-dimethyl-1-(2,4,5-trimethoxybenzoyl)azepan-3-amine" (Sato, Fukami, & Shirai, 1974).
Molecular Structure Analysis
- Studies on similar compounds, like enantioselective routes to dibenz[c,e]azepines, reveal insights into the molecular structure and stereochemistry, which are crucial for understanding the configuration and conformation of such compounds (Pira, Wallace, & Graham, 2009).
Chemical Reactions and Properties
- Chemical reactions of related azepine derivatives, like those involving Pd-catalyzed intramolecular direct arylation, are significant for understanding the reactivity and potential transformations of "(3S)-N,N-dimethyl-1-(2,4,5-trimethoxybenzoyl)azepan-3-amine" (Balgobin et al., 2017).
Applications De Recherche Scientifique
Reactivity of Azepines
Azepines, which are seven-membered heterocyclic compounds containing a nitrogen atom, have been studied for their unique reactivity. For instance, research on the reactivity of singlet and triplet aryl nitrenes has shown that azepines can be formed through the addition of nucleophiles and rearrangement processes. Such studies provide a foundation for understanding the reactivity and potential applications of azepine derivatives in synthetic chemistry (Albini, Bettinetti, & Minoli, 1997).
Azepine Synthesis and Stereocontrol
The synthesis of azepine derivatives, such as dibenz[c,e]azepines, has been explored with a focus on axial stereocontrol. This involves the preparation of these compounds from certain substrates via catalyzed intramolecular reactions. Such synthetic strategies highlight the potential for designing azepine-based molecules with specific stereochemical properties, which could be relevant for pharmaceutical applications (Balgobin et al., 2017).
Fused Azepine-Tetrazoles Synthesis
The synthesis of fused azepine-tetrazole libraries demonstrates the versatility of azepine derivatives in generating biologically relevant small molecules. This process involves a multi-component reaction, followed by specific treatments to afford the bicyclic azepine-tetrazoles, showcasing the potential of azepine derivatives in medicinal chemistry and drug discovery (Nixey et al., 2002).
Propriétés
IUPAC Name |
[(3S)-3-(dimethylamino)azepan-1-yl]-(2,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-19(2)13-8-6-7-9-20(12-13)18(21)14-10-16(23-4)17(24-5)11-15(14)22-3/h10-11,13H,6-9,12H2,1-5H3/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPIQIYFORJUDV-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCN(C1)C(=O)C2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCCN(C1)C(=O)C2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-N,N-Dimethyl-1-(2,4,5-trimethoxybenzoyl)azepan-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5555535.png)
![5-(dimethylamino)-2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridazin-3(2H)-one](/img/structure/B5555542.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5555546.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5555553.png)

![N-[(3S*,4R*)-3-benzyl-1-methylpiperidin-4-yl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5555590.png)



![1-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5555612.png)
![6-amino-3-methyl-4-(2-phenylethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5555614.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B5555625.png)
![N-[2-(aminocarbonyl)phenyl]isonicotinamide](/img/structure/B5555626.png)